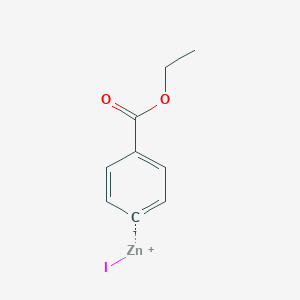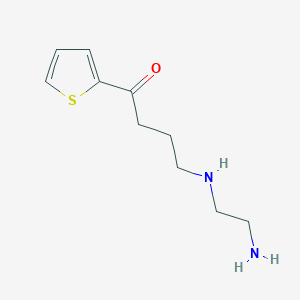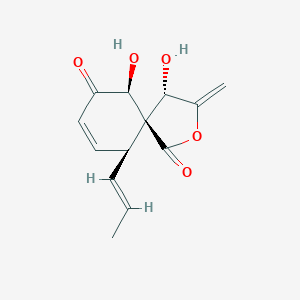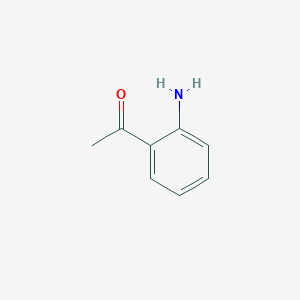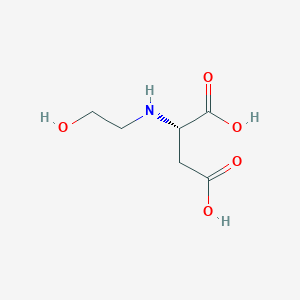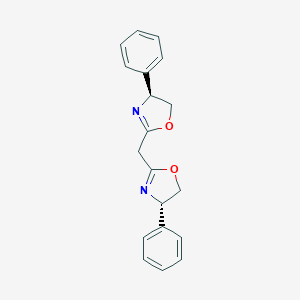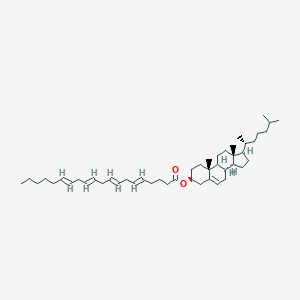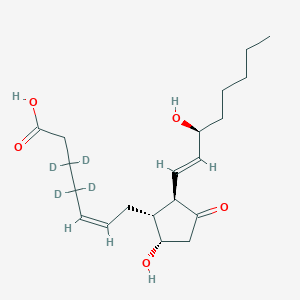
Prostaglandina D2-d4
Descripción general
Descripción
Prostaglandina D2-d4 es una forma deuterada de Prostaglandina D2, un mediador lipídico que se libera principalmente de los mastocitos y otras células inmunitarias, como las células T auxiliares tipo 2 y las células dendríticas. La Prostaglandina D2 juega un papel significativo en varios procesos fisiológicos y patológicos, incluida la inflamación, las reacciones alérgicas y la broncoconstricción .
Aplicaciones Científicas De Investigación
La Prostaglandina D2-d4 tiene numerosas aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como estándar interno para la cuantificación de la Prostaglandina D2 mediante cromatografía de gases o cromatografía líquida-espectrometría de masas.
Biología: Se estudia por su papel en varios procesos biológicos, incluida la inflamación, la respuesta inmune y la señalización celular.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de afecciones como el asma, las reacciones alérgicas y la pérdida de cabello.
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a las vías de la Prostaglandina D2 .
Mecanismo De Acción
La Prostaglandina D2-d4 ejerce sus efectos al unirse a receptores específicos, incluidos el receptor 1 de Prostaglandina D2 (DP1) y el receptor 2 de Prostaglandina D2 (DP2). Estos receptores son receptores acoplados a proteínas G que median diversas respuestas biológicas, como la broncoconstricción, la inflamación y la quimiotaxis de las células inmunitarias. La activación de estos receptores desencadena vías de señalización descendentes que conducen a los efectos fisiológicos observados .
Compuestos similares:
Prostaglandina D2: La forma no deuterada de Prostaglandina D2, que comparte funciones biológicas similares pero carece de los átomos de deuterio.
Prostaglandina E2: Otra prostaglandina con funciones biológicas distintas, incluida la vasodilatación y la modulación de las respuestas inmunitarias.
Prostaglandina F2α: Interviene en procesos como la contracción uterina y la regulación de la presión intraocular.
Unicidad: La this compound es única debido a la presencia de átomos de deuterio, que pueden mejorar su estabilidad y proporcionar ventajas distintas en aplicaciones analíticas. Los átomos de deuterio también pueden influir en la farmacocinética y las vías metabólicas del compuesto, lo que lo convierte en una herramienta valiosa en la investigación científica .
Análisis Bioquímico
Biochemical Properties
Prostaglandin D2-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to stimulate three distinct types of G protein-coupled receptors . These interactions are crucial for its function and contribute to its many biological actions, which include bronchoconstriction, platelet-activating-factor-inhibition, and cytotoxic effects .
Cellular Effects
Prostaglandin D2-d4 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is known to induce significant inflammatory cell chemotaxis and degranulation via its interaction with the DP2 receptor .
Molecular Mechanism
The mechanism of action of Prostaglandin D2-d4 involves its binding to the receptor PTGDR (DP1), as well as CRTH2 (DP2) . This binding interaction leads to a series of events at the molecular level, including enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Prostaglandin D2-d4 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Prostaglandin D2-d4 vary with different dosages in animal models
Metabolic Pathways
Prostaglandin D2-d4 is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . Detailed information about these metabolic pathways is currently limited.
Transport and Distribution
Prostaglandin D2-d4 is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Prostaglandina D2-d4 implica la incorporación de átomos de deuterio en la molécula de Prostaglandina D2. Esto se puede lograr mediante varias rutas sintéticas, que incluyen:
Intercambio hidrógeno-deuterio: Este método implica el intercambio de átomos de hidrógeno por deuterio en presencia de una fuente de deuterio, como el óxido de deuterio (D2O) o solventes deuterados.
Reactivos deuterados: El uso de reactivos deuterados en la síntesis de Prostaglandina D2 puede conducir a la incorporación de átomos de deuterio en posiciones específicas de la molécula.
Métodos de producción industrial: La producción industrial de this compound típicamente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de técnicas avanzadas, como reactores de flujo continuo y plataformas de síntesis automatizadas, para mejorar la eficiencia y la reproducibilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: La Prostaglandina D2-d4 experimenta varias reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir la this compound en sus formas reducidas.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound.
Reactivos y condiciones comunes:
Agentes oxidantes: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Agentes reductores: Los agentes reductores comunes incluyen el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4).
Reactivos de sustitución: Se pueden utilizar varios agentes halogenantes y nucleófilos para reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la this compound puede conducir a la formación de derivados de prostaglandina oxidados, mientras que la reducción puede producir formas de prostaglandina reducidas .
Comparación Con Compuestos Similares
Prostaglandin D2: The non-deuterated form of Prostaglandin D2, which shares similar biological functions but lacks the deuterium atoms.
Prostaglandin E2: Another prostaglandin with distinct biological functions, including vasodilation and modulation of immune responses.
Prostaglandin F2α: Involved in processes such as uterine contraction and regulation of intraocular pressure.
Uniqueness: Prostaglandin D2-d4 is unique due to the presence of deuterium atoms, which can enhance its stability and provide distinct advantages in analytical applications. The deuterium atoms can also influence the compound’s pharmacokinetics and metabolic pathways, making it a valuable tool in scientific research .
Propiedades
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1/i5D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMBVRSPMRCCGG-DCNIGHKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)[C@@H]1/C=C/[C@H](CCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


